molecular formula C10H9F9O2 B13439739 4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentyl acrylate

4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentyl acrylate

Cat. No.: B13439739
M. Wt: 332.16 g/mol
InChI Key: RWFJUUPAQXLHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentyl acrylate is a fluorinated acrylate compound known for its unique chemical properties. This compound is characterized by the presence of multiple trifluoromethyl groups, which impart significant stability and reactivity. It is widely used in various scientific and industrial applications due to its distinctive chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentyl acrylate typically involves the reaction of appropriate fluorinated precursors with acrylate derivatives. One common method includes the use of trifluoromethylation reagents under controlled conditions to introduce the trifluoromethyl groups into the acrylate backbone .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction parameters. This method enhances yield and purity while minimizing by-products. The use of recyclable catalysts and solvents is also common in industrial settings to promote sustainability .

Chemical Reactions Analysis

Types of Reactions: 4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentyl acrylate is primarily based on its ability to interact with various molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity and electron-withdrawing properties, allowing it to modulate the activity of enzymes and receptors. The pathways involved often include interactions with hydrophobic pockets in proteins, leading to changes in their conformation and activity .

Comparison with Similar Compounds

  • 4,4-Bis(trifluoromethyl)-2,2-bipyridine
  • 5,5-Bis(trifluoromethyl)-2,2-dipyridyl
  • 4,4-Dimethyl-2,2-dipyridyl

Comparison: Compared to these similar compounds, 4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentyl acrylate stands out due to its unique acrylate moiety, which provides additional reactivity and versatility in chemical synthesis. Its multiple trifluoromethyl groups also confer superior stability and resistance to degradation under harsh conditions .

Properties

Molecular Formula

C10H9F9O2

Molecular Weight

332.16 g/mol

IUPAC Name

[5,5,5-trifluoro-4,4-bis(trifluoromethyl)pentyl] prop-2-enoate

InChI

InChI=1S/C10H9F9O2/c1-2-6(20)21-5-3-4-7(8(11,12)13,9(14,15)16)10(17,18)19/h2H,1,3-5H2

InChI Key

RWFJUUPAQXLHGK-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCC(C(F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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